molecular formula C15H21ClN4O2 B1358096 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride CAS No. 74918-21-1

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride

Cat. No.: B1358096
CAS No.: 74918-21-1
M. Wt: 324.80 g/mol
InChI Key: PYPNWPPZTSKNST-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride is a chemical compound with the molecular formula C15H20N4O2.4ClH . It is also known by other names such as 1,3-Benzenediamine, 4,4’-[1,3-propanediylbis(oxy)]bis-, hydrochloride (1:4), and 1,3-Benzenediamine, 4,4’-[1,3-propanediylbis(oxy)]bis-, tetrahydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C15H20N4O2.4ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;;;;/h2-5,8-9H,1,6-7,16-19H2;4*1H . The SMILES representation is O(CCCOC1=C(N)C=C(N)C=C1)C2=C(N)C=C(N)C=C2.Cl .

Scientific Research Applications

Synthesis and Polymerization

1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride has been utilized in the synthesis of complex polymers. Thies et al. (1992) described its use in the formation of polybenzimidazole, a polymer known for its thermal stability and film-forming properties (Thies et al., 1992).

Characterization and Thermal Studies

This compound has also been involved in the synthesis and thermal study of dicobaloximes. Yamuna et al. (2016) synthesized various dicobaloximes using 1,3 bis(4-pyridyl)propane, analyzing their thermal stability and structural characteristics (Yamuna et al., 2016).

Reactivity and Derivatives

Veer (2010) explored the reactivity of 1,3-Bis-phenylamino-propane derivatives, a related compound, particularly in relation to its potential as an antioxidant for rubber and its nitration characteristics (Veer, 2010).

Applications in Material Science

In material science, 1,2-bis(4-aminophenoxy)propane, a closely related compound, was synthesized by Tjugito and Feld (1989) for the development of polyimides with significant solvent solubility and thermal stability (Tjugito & Feld, 1989).

Bioremediation Research

Chhaya and Gupte (2013) investigated the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally similar to 1,3-Bis(2,4-diaminophenoxy)propane, using a reverse micelles system (Chhaya & Gupte, 2013).

Synthesis of Complex Molecules

Further, Orhan and Ucan (1998) synthesized aliphatic bis(phenylglyoximes) derivatives, including 1.3-bis(phenylglyoxime)propane, and analyzed their metal complexes, demonstrating the versatility of these compounds in forming complex molecular structures (Orhan & Ucan, 1998).

Safety and Hazards

When handling 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Mechanism of Action

Target of Action

1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride is primarily used as a precursor for hair colors . It reacts with primary intermediates to form the final dye-stuff .

Mode of Action

The compound interacts with its targets through a process of oxidation. This reaction can be accelerated by the addition of an oxidizing agent such as hydrogen peroxide, but it can also be achieved by air oxidation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the process of hair coloring. The compound reacts with primary intermediates in the hair to form the final dye-stuff .

Pharmacokinetics

The pharmacokinetics of this compound are such that the final concentration on the head can be up to 1.8% (calculated as tetrahydrochloride salt, corresponding to 1.2% of the free base) . The exposure is terminated thirty minutes after application of the mixture to the hair by shampooing and thoroughly rinsing with water .

Result of Action

The result of the action of this compound is the formation of a final dye-stuff that colors the hair. The compound’s interaction with primary intermediates in the hair leads to this coloring effect .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of an oxidizing agent can accelerate the reaction process . Additionally, the compound’s action, efficacy, and stability can be affected by the conditions under which it is stored and used. For example, the compound’s recovery was found to be > 115% in one sample (formulation A with H2O2) and < 85% in one sample (formulation B, without H2O2) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride involves the reaction of 2,4-diaminophenol with 1,3-dichloropropane in the presence of a base to form the intermediate 1,3-bis(2,4-diaminophenoxy)propane. This intermediate is then reacted with hydrochloric acid to form the final product, 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride.", "Starting Materials": [ "2,4-diaminophenol", "1,3-dichloropropane", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,4-diaminophenol in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add 1,3-dichloropropane to the solution and stir the mixture at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 1-2.", "Step 4: Collect the precipitate by filtration and wash with water.", "Step 5: Dry the product under vacuum to obtain 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride as a white solid." ] }

CAS No.

74918-21-1

Molecular Formula

C15H21ClN4O2

Molecular Weight

324.80 g/mol

IUPAC Name

4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine;hydrochloride

InChI

InChI=1S/C15H20N4O2.ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;/h2-5,8-9H,1,6-7,16-19H2;1H

InChI Key

PYPNWPPZTSKNST-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl.Cl.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl

74918-21-1

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

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